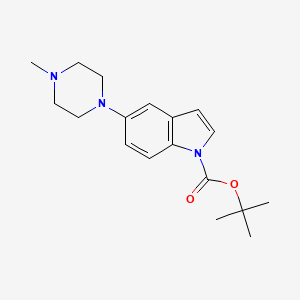

tert-Butyl 5-(4-methylpiperazin-1-yl)-1H-indole-1-carboxylate

Übersicht

Beschreibung

Piperazine derivatives, such as "tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate" , are often used as building blocks in the synthesis of various organic compounds. They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another compound is L-shaped with the molecule being twisted at a certain atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include aza-Michael addition, nucleophilic substitution reaction, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 283.41 . They are often stored at room temperature and are in powder form .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

913388-48-4 |

|---|---|

Molekularformel |

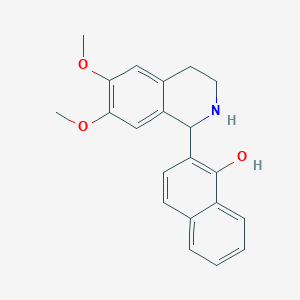

C18H25N3O2 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

tert-butyl 5-(4-methylpiperazin-1-yl)indole-1-carboxylate |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-8-7-14-13-15(5-6-16(14)21)20-11-9-19(4)10-12-20/h5-8,13H,9-12H2,1-4H3 |

InChI-Schlüssel |

FPLHDBMJDDHYER-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N3CCN(CC3)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one](/img/structure/B8271069.png)

![2-(3-Fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)

![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)

![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)

![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)

![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)